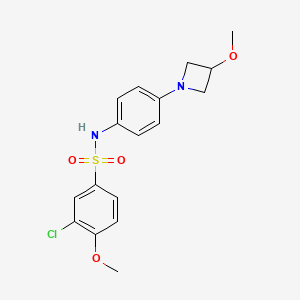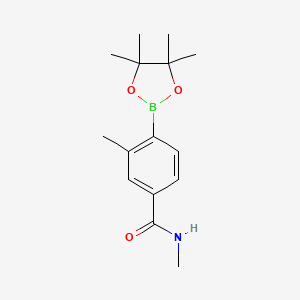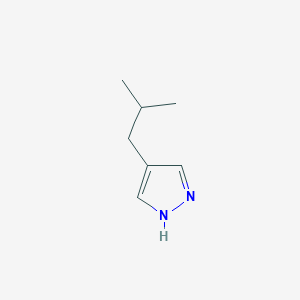![molecular formula C13H15NO4S B2825899 1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid CAS No. 1840656-07-6](/img/structure/B2825899.png)
1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33. It is intended for research use only. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in this compound and is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . One involves constructing the ring from different cyclic or acyclic precursors, while the other involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for “this compound” is not specified in the available resources.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
Carboxylic acids, such as “this compound”, can undergo several types of reactions . They can react with Thionyl Chloride to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Additionally, carboxylic acids can be converted to amides .Physical and Chemical Properties Analysis
Carboxylic acids, such as “this compound”, are weak acids with acidity constants (Ka) approximately 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The exact physical and chemical properties of “this compound” are not specified in the available resources.科学的研究の応用
Gas Sorption and Proton Conductivity
A novel sulfonate-carboxylate ligand and its lanthanide-organic frameworks have been synthesized for applications in gas sorption and proton conductivity. These frameworks exhibit affinity towards quadrupolar molecules such as CO2 and C2H2 and show potential in humidity- and temperature-dependent proton conductivity, attributed to the hydrophilic sulfonate groups facilitating the enrichment of solvate water molecules, enhancing proton transport (Li‐juan Zhou et al., 2016).
Selective RORγt Inverse Agonists Discovery
Research on phenyl (3-phenylpyrrolidin-3-yl)sulfone series has led to the discovery of selective, orally active RORγt inverse agonists. These compounds have shown promising results in the inhibition of IL-17 production and exhibit biologic-like efficacy in relevant mouse models, highlighting their potential in therapeutic applications (J. Duan et al., 2019).
Antibacterial Activity
A series of α-tolylsulfonamide derivatives, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, have been synthesized and shown to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings open up new avenues for the development of sulfonamide-based antibacterial agents (O. Ajani et al., 2012).
Anti-inflammatory Agent Synthesis
Research into the synthesis of novel compounds with potential anti-inflammatory properties has led to the development of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydro- pyridine-5-carboxylic acid diethylamide derivatives. These compounds represent a promising class of substances for further exploration in anti-inflammatory drug development (Madhavi Gangapuram & K. Redda, 2006).
Catalytic Applications
Novel nano organo solid acids with urea moiety have been designed and synthesized for catalytic applications in the synthesis of various organic compounds under mild and green conditions. These catalysts demonstrate potential industrial applications due to their efficiency and environmental friendliness (M. Zolfigol et al., 2015).
特性
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)12-6-8-14(10-12)19(17,18)9-7-11-4-2-1-3-5-11/h1-5,7,9,12H,6,8,10H2,(H,15,16)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHUTYUDUZRZJZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)

![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)


![N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2825827.png)

![Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide](/img/structure/B2825831.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate](/img/structure/B2825832.png)
![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)



